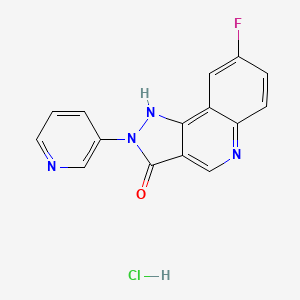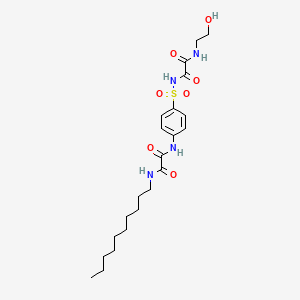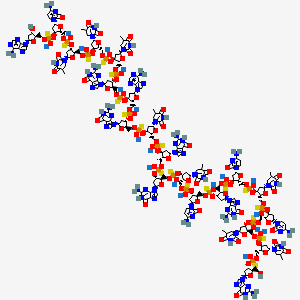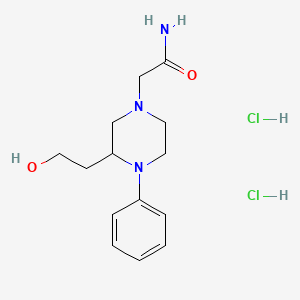
4-(2-Hydroxyethyl)-N-phenyl-1-piperazineacetamide dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Hydroxyethyl)-N-phenyl-1-piperazineacetamide dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a phenyl group, a piperazine ring, and an acetamide group, making it a versatile intermediate for several chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Hydroxyethyl)-N-phenyl-1-piperazineacetamide dihydrochloride typically involves multiple steps, starting with the reaction of phenylacetyl chloride with 2-hydroxyethylpiperazine. The reaction conditions include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficiency and consistency. The use of advanced purification techniques, such as column chromatography and crystallization, helps achieve high purity levels required for industrial applications.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Formation of corresponding hydroxylated or carboxylated derivatives.
Reduction: Production of reduced forms of the compound.
Substitution: Generation of various substituted derivatives based on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as an intermediate for the synthesis of more complex molecules. It can be used in the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals.
Biology: In biological research, 4-(2-Hydroxyethyl)-N-phenyl-1-piperazineacetamide dihydrochloride can be used as a building block for the synthesis of bioactive compounds. It may also be employed in the study of enzyme inhibitors and receptor ligands.
Medicine: In the medical field, this compound has potential applications in drug development. It can be used to create new therapeutic agents for the treatment of various diseases, including neurological disorders and cardiovascular conditions.
Industry: In industry, this compound can be utilized in the production of polymers, coatings, and other materials. Its versatility makes it a valuable component in the manufacturing of a wide range of products.
Mechanism of Action
The mechanism by which 4-(2-Hydroxyethyl)-N-phenyl-1-piperazineacetamide dihydrochloride exerts its effects depends on its molecular targets and pathways. The compound may interact with specific receptors or enzymes, leading to biological responses. For example, it could inhibit certain enzymes or modulate receptor activity, resulting in therapeutic effects.
Comparison with Similar Compounds
HEPES (4-(2-Hydroxyethyl)piperazine-1-ethanesulfonic acid): A zwitterionic biological buffer used in biological and biochemical research.
4-(2-Hydroxyethyl)morpholine: An aminoalcohol used as a building block for pharmaceuticals.
2-Morpholinoethanol: Another morpholine derivative with applications in organic synthesis.
Uniqueness: 4-(2-Hydroxyethyl)-N-phenyl-1-piperazineacetamide dihydrochloride stands out due to its specific combination of functional groups, which allows for diverse chemical reactions and applications
Properties
CAS No. |
118989-77-8 |
|---|---|
Molecular Formula |
C14H23Cl2N3O2 |
Molecular Weight |
336.3 g/mol |
IUPAC Name |
2-[3-(2-hydroxyethyl)-4-phenylpiperazin-1-yl]acetamide;dihydrochloride |
InChI |
InChI=1S/C14H21N3O2.2ClH/c15-14(19)11-16-7-8-17(13(10-16)6-9-18)12-4-2-1-3-5-12;;/h1-5,13,18H,6-11H2,(H2,15,19);2*1H |
InChI Key |
BCLOBCBZUAOEIR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(CN1CC(=O)N)CCO)C2=CC=CC=C2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(3S,3aR,6S,6aS)-3-[3-(4-acetamidophenoxy)propylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B15191249.png)
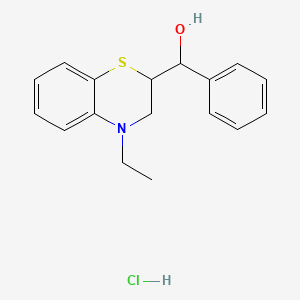

![2-[bis(2-hydroxyethyl)amino]ethanol;3-[(2E,4Z,6E)-5-methylocta-2,4,6-trien-4-yl]-4-[(E)-prop-1-enyl]oxolane-2,5-dione](/img/structure/B15191272.png)

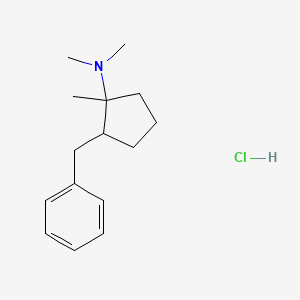
![3-(5-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)-N-[2-[2-(5-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)ethylamino]ethyl]benzamide](/img/structure/B15191300.png)
